

An In-Depth Technical Guide to 2-Propanol, 1,1'-(hydroxyimino)bis-

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Compound of Interest

Compound Name: 2-Propanol, 1,1'-(hydroxyimino)bis-

Cat. No.: B1609678

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Abstract

This technical guide provides a comprehensive overview of **2-Propanol, 1,1'-(hydroxyimino)bis-**, a chemical compound with applications in industrial processes. This document elucidates its chemical identity, physicochemical properties, and known applications. Given the limited publicly available data specific to this compound, this guide also presents proposed experimental protocols for its synthesis and analysis based on established chemical principles and data from analogous structures. Furthermore, a detailed discussion on the theoretical mechanism of its primary application as a corrosion inhibitor is provided, alongside a summary of available toxicological and safety information for related compounds to ensure safe handling and application.

Chemical Identity and Properties

2-Propanol, 1,1'-(hydroxyimino)bis- is an organic compound belonging to the chemical class of oximes[1]. Its identity is definitively established by its CAS number, 97173-34-7[1]. The IUPAC name for this compound is 1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol[1].

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Property	Value	Source
CAS Number	97173-34-7	[1]
Molecular Formula	C ₆ H ₁₅ NO ₃	[1]
IUPAC Name	1-[hydroxy(2-hydroxypropyl)amino]propan-2-ol	[1]
Synonyms	1,1'-(Hydroxyimino)bis(2-propanol), 1,1'-(Hydroxyazanediy)bis(propan-2-ol)	[1][2]
Molecular Weight	149.19 g/mol	[1]
Physical Description	Liquid (experimental)	[1]
XLogP3	-0.7	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	5	[1]
Exact Mass	149.10519334 Da	[1]
Topological Polar Surface Area	63.9 Å ²	[1]

Applications

The primary industrial application of **2-Propanol, 1,1'-(hydroxyimino)bis-** is as a corrosion inhibitor and anti-scaling agent[1]. Its production in the United States has been reported in volumes of less than 1,000,000 lbs between 2016 and 2019[1]. It is utilized in the petrochemical and basic organic chemical manufacturing sectors[1].

Proposed Experimental Protocols

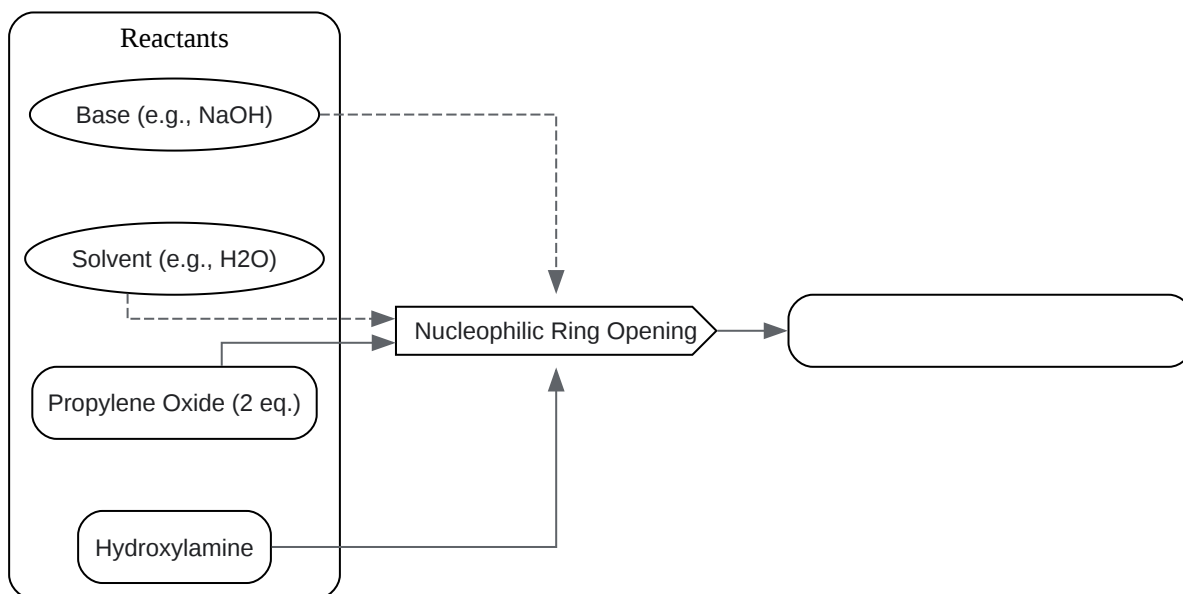
Due to the scarcity of published experimental procedures for **2-Propanol, 1,1'-(hydroxyimino)bis-**, the following protocols are proposed based on general organic chemistry principles and synthesis methods for analogous N,N-dialkylhydroxylamines.

Proposed Synthesis: Reaction of Hydroxylamine with Propylene Oxide

A plausible synthetic route to **2-Propanol, 1,1'-(hydroxyimino)bis-** involves the nucleophilic addition of hydroxylamine to propylene oxide. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the less sterically hindered carbon of the epoxide ring. This reaction is typically carried out in a protic solvent.

Methodology:

- **Reaction Setup:** A solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water or a lower alcohol) is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel. The solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to generate free hydroxylamine in situ.
- **Addition of Propylene Oxide:** Propylene oxide is added dropwise to the hydroxylamine solution while maintaining the reaction temperature, typically between 20-50°C. Due to the exothermic nature of the reaction, cooling may be necessary.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
- **Work-up and Purification:** Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **2-Propanol, 1,1'-(hydroxyimino)bis-**.



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Caption: Proposed synthesis of **2-Propanol, 1,1'-(hydroxyimino)bis-**.

Proposed Analytical Characterization

The synthesized product should be characterized to confirm its identity and purity.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, methylene protons, methine protons, and hydroxyl protons. The integration of these signals should be consistent with the number of protons in each environment.
 - ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule (methyl, methylene, and methine carbons).

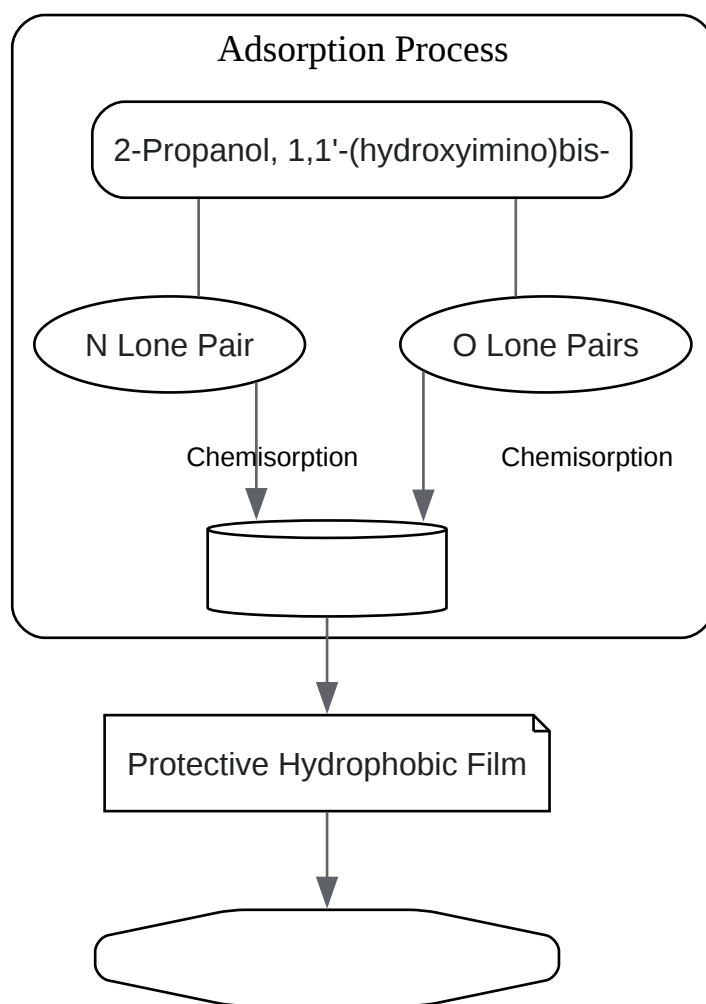
- **Infrared (IR) Spectroscopy:** The IR spectrum should exhibit characteristic absorption bands for the O-H bonds (broad peak around 3300 cm^{-1}), C-H bonds (around $2900\text{--}3000\text{ cm}^{-1}$), C-O bonds (around $1000\text{--}1200\text{ cm}^{-1}$), and the N-O bond.
- **Mass Spectrometry (MS):** Mass spectral analysis should show a molecular ion peak corresponding to the molecular weight of the compound (149.19 g/mol) and characteristic fragmentation patterns.

Proposed Mechanism of Action as a Corrosion Inhibitor

The function of **2-Propanol, 1,1'-(hydroxyimino)bis-** as a corrosion inhibitor is likely attributed to its ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through several mechanisms.

Mechanism Details:

- **Adsorption:** The molecule contains heteroatoms (nitrogen and oxygen) with lone pairs of electrons. These lone pairs can coordinate with vacant d-orbitals of the metal atoms on the surface, leading to chemisorption.
- **Film Formation:** The adsorbed molecules form a thin, protective film on the metal surface. The alkyl chains (propanol groups) would orient away from the surface, creating a hydrophobic layer that repels water and other corrosive agents.
- **Anodic and Cathodic Inhibition:** The protective film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. By blocking the active sites on the metal surface, it reduces the overall corrosion rate.



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Caption: Proposed corrosion inhibition mechanism.

Safety and Toxicology

Specific toxicological data for **2-Propanol, 1,1'-(hydroxyimino)bis-** is not readily available. However, information on analogous N,N-dialkylhydroxylamines can provide insights into its potential hazards.

Table 2: Toxicological Profile of Analogous N,N-Dialkylhydroxylamines

Hazard	Observation	Source
Acute Toxicity	Harmful if swallowed or inhaled.	
Skin Irritation	May cause skin irritation.	
Eye Irritation	Causes serious eye irritation.	
Respiratory Irritation	May cause respiratory tract irritation.	
Chronic Effects	Adverse reproductive and fetal effects have been reported in animals for N,N-diethylhydroxylamine.	
Flammability	Flammable liquid and vapor.	

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
- Keep away from heat, sparks, and open flames.
- Avoid contact with skin and eyes.
- Wash thoroughly after handling.

Conclusion

2-Propanol, 1,1'-(hydroxyimino)bis- is a specialty chemical with a primary application as a corrosion inhibitor in industrial settings. While detailed experimental and toxicological data for this specific compound are limited, this guide provides a comprehensive overview based on its chemical properties and data from analogous compounds. The proposed synthesis and analytical protocols offer a starting point for researchers, and the outlined mechanism of corrosion inhibition provides a theoretical framework for its application. As with any chemical, appropriate safety precautions should be taken during handling and use. Further research into

the specific biological and toxicological properties of this compound is warranted to fully assess its safety profile.

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References

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